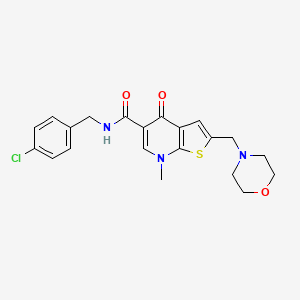

Linalyl phenylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

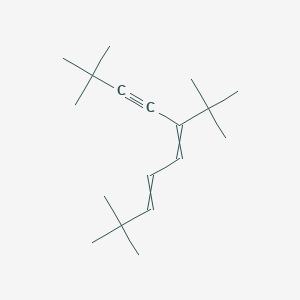

Linalyl phenylacetate, also known as fema 3501 or linalyl alpha-toluate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Linalyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linalyl phenylacetate is primarily located in the membrane (predicted from logP) and cytoplasm. Linalyl phenylacetate has a sweet, honey, and neroli taste.

科学的研究の応用

1. Anti-Inflammatory Properties

Linalyl phenylacetate, as a component of essential oils, exhibits significant anti-inflammatory activities. This is evident from studies on linalool and linalyl acetate, which are closely related compounds. They have been shown to reduce edema in models of inflammation, suggesting potential for use in treating inflammatory conditions (Peana et al., 2002).

2. Antimicrobial Effects

Research on monoterpenes like linalyl acetate highlights their antimicrobial efficacy against various bacteria, including Staphylococcus aureus and Escherichia coli. These findings imply that linalyl phenylacetate, with its structural similarity to these compounds, could possess similar antimicrobial properties, potentially useful in pharmaceutical and clinical applications (Trombetta et al., 2005).

3. Vascular Smooth Muscle Relaxation

Linalyl acetate, a major ingredient in essential oils, has been found to relax vascular smooth muscle in animal models. This effect is achieved through dephosphorylation of myosin light chain, suggesting potential applications in cardiovascular therapy (Koto et al., 2006).

4. Skin Penetration and Delivery

The ability of terpenes such as linalyl acetate to penetrate skin varies with different topical vehicles. This characteristic could be leveraged in designing transdermal therapeutic systems for delivering active pharmaceutical ingredients (Cal, 2006).

5. Aroma and Odor Properties

The structural modifications of linalool and linalyl acetate significantly influence their odor profiles. Understanding these structure-odor relationships can be vital in the development of fragrances and aroma-therapeutic products (Elsharif et al., 2015).

6. Essential Oil Biosynthesis and Therapeutic Properties

The biosynthesis of compounds like linalool and linalyl acetate in lavender essential oils and their therapeutic properties, including anxiolytic and sleep-inducing effects, are of significant interest in alternative medicine and aromatherapy (Woronuk et al., 2011).

7. Antinociceptive and Gastroprotective Effects

Inhaled or orally administered essential oils containing linalool and linalyl acetate have been shown to have antinociceptive and gastroprotective effects in rodent models, suggesting potential applications in pain management and gastrointestinal protection (Barocelli et al., 2004).

特性

CAS番号 |

7143-69-3 |

|---|---|

製品名 |

Linalyl phenylacetate |

分子式 |

C18H24O2 |

分子量 |

272.4 g/mol |

IUPAC名 |

3,7-dimethylocta-1,6-dien-3-yl 2-phenylacetate |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,13-9-10-15(2)3)20-17(19)14-16-11-7-6-8-12-16/h5-8,10-12H,1,9,13-14H2,2-4H3 |

InChIキー |

RROUXOOIXJRTOM-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C |

正規SMILES |

CC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C |

密度 |

0.966-0.974 |

その他のCAS番号 |

7143-69-3 |

物理的記述 |

Colourless or pale straw colored viscous liquid; mildly floral, intensely sweet Neroli-rose type odou |

溶解性 |

Insoluble in water; soluble in olis Miscible at room temperature (in ethanol) |

同義語 |

3,7-dimethyl-1,6-octadien-3-yl phenylacetate linalyl phenylacetate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1200287.png)

![3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1200289.png)

![2-[3-Oxo-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-quinoxalin-2-yl]-N-phenyl-acetamide](/img/structure/B1200291.png)

![3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea](/img/structure/B1200292.png)

![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B1200293.png)

![2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1200297.png)